molecular formula C22H20ClNO2 B10958090 4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide CAS No. 438531-21-6

4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B10958090
CAS No.: 438531-21-6
M. Wt: 365.8 g/mol
InChI Key: MAHCPJYDCAGQFO-UHFFFAOYSA-N
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Description

4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a dimethylphenyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 2-chlorophenol. This is followed by the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxy methanol.

    Formation of the Benzamide Intermediate: The next step involves the reaction of 2,3-dimethylaniline with benzoyl chloride to form N-(2,3-dimethylphenyl)benzamide.

    Coupling Reaction: Finally, the 2-chlorophenoxy methanol is coupled with N-(2,3-dimethylphenyl)benzamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

438531-21-6

Molecular Formula

C22H20ClNO2

Molecular Weight

365.8 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C22H20ClNO2/c1-15-6-5-8-20(16(15)2)24-22(25)18-12-10-17(11-13-18)14-26-21-9-4-3-7-19(21)23/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

MAHCPJYDCAGQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl)C

Origin of Product

United States

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